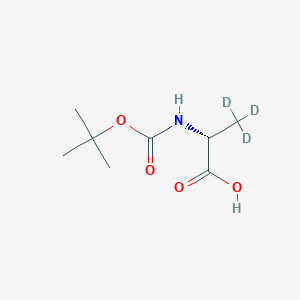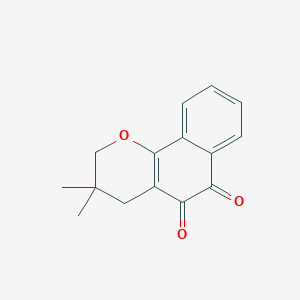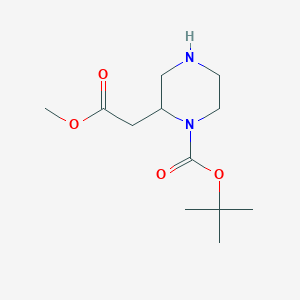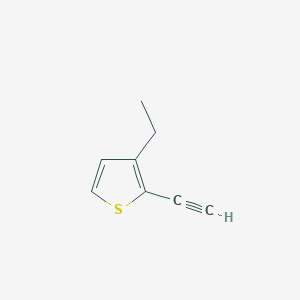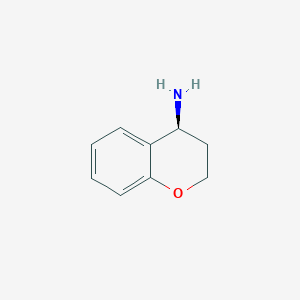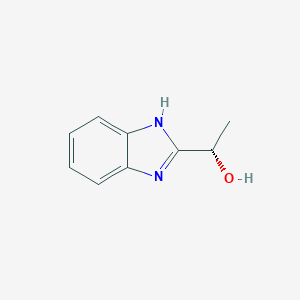
(1S)-1-(1H-benzimidazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanol involves various chemical reactions, including the reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene to obtain related compounds. This process demonstrates the versatility of benzimidazole derivatives in organic synthesis (Li, Li, Li, & Hu, 2012). Another method involves acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols, catalyzed by manganese(I) complexes, highlighting an efficient route to benzimidazole derivatives (Das, Mondal, & Srimani, 2018).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, reveals complex crystalline structures with intermolecular hydrogen bonding forming chains or networks. Such studies help understand the compound's chemical behavior and potential for forming various complexes (Liu, Liu, & Yuan, 2013).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a range of chemical reactions, forming complexes with metals, demonstrating significant chemical reactivity and versatility. The ability to form stable complexes with transition metals like zinc(II) is particularly noteworthy, indicating potential applications in various fields (Tavman et al., 2006).
Physical Properties Analysis
The physical properties, including crystal structure and vibrational studies of (1S)-1-(1H-benzimidazol-2-yl)ethanol, have been detailed through methods like DFT calculations. These studies provide insights into the compound's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in different environments (Oturak, Kınaytürk, & Şahin, 2015).
Chemical Properties Analysis
The chemical properties of (1S)-1-(1H-benzimidazol-2-yl)ethanol, including its reactivity and interaction with various chemical agents, are influenced by its molecular structure. The formation of benzimidazole derivatives through oxidant-free synthesis from alcohols and diamines, catalyzed by Ru(II) complexes, exemplifies the chemical versatility and potential applications of these compounds (Luo et al., 2017).
Aplicaciones Científicas De Investigación
Structure and Vibrational Studies
Research by Oturak, Kınaytürk, and Şahin (2015) explored the conformational analysis and quantum chemical calculations of (1S)-1-(1H-benzimidazol-2-yl)ethanol. They studied its geometric structure, infrared intensities, UV-VIS spectrum, HOMO-LUMO energies, and nuclear magnetic resonance (NMR) chemical shifts using the density functional method (DFT/B3LYP) with 6-311++G(d,p) basis set. The vibrational studies were interpreted in terms of potential energy distribution (PED), with calculated values compared to experimental ones (Oturak, Kınaytürk, & Şahin, 2015).
Synthesis and Applications in Biochemistry
Taj et al. (2020) discussed the synthesis of three benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, following a green protocol. These compounds were characterized using various spectroscopic methods and tested for their antioxidant potential and inhibitory activity. This study also included enzymatic inhibition and solubilization studies of the synthesized ligands and metal complexes (Taj et al., 2020).
Crystallography and Molecular Interactions
Li, Li, Li, and Hu (2012) synthesized the title compound by reacting (1S)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene, leading to interesting crystallographic observations. They noted how molecules in the crystal are linked via hydrogen bonds, forming chains and exhibiting unique molecular interactions (Li, Li, Li, & Hu, 2012).
Catalytic and Chemical Reactions
Chari, Shobha, and Sasaki (2011) demonstrated the use of benzimidazoles, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, in the synthesis of benzimidazoles through coupling reactions. They utilized cobalt hydroxide and oxide as catalysts, emphasizing the role of these compounds in facilitating chemical reactions at room temperature (Chari, Shobha, & Sasaki, 2011).
Neuroprotective Potential
Imran et al. (2020) explored the neuroprotective effects of benzimidazole containing acetamide derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, against ethanol-induced neurodegeneration. They evaluated their neuroprotective potential through various pharmacological approaches, highlighting the compound's role in mitigating oxidative stress and neuroinflammation (Imran et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

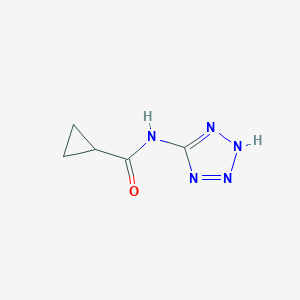



![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

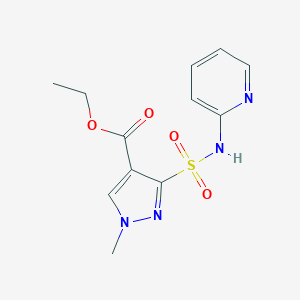
![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)
